1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazo[1,5-a]pyridine core with a carboxylic acid functional group
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole rings, which are present in this compound, are known to be amphoteric in nature, showing both acidic and basic properties . This allows them to interact with various biological targets through electrophilic and nucleophilic attacks .
Biochemical Pathways
Imidazole-containing compounds have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by imidazole-containing compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
The amphoteric nature of imidazole rings, which are present in this compound, suggests that changes in ph could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,5-a]pyridine core. One common approach is the cyclization of an appropriate precursor containing both the pyridine and imidazole moieties. The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl copper.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the imidazo[1,5-a]pyridine core to yield different structural isomers.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Substituted trifluoromethyl compounds.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding the interactions of trifluoromethyl groups with biological targets.
Medicine: Potential therapeutic applications are being explored, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid can be compared to other similar compounds, such as:
Imidazo[1,5-a]pyridine derivatives: These compounds share the imidazo[1,5-a]pyridine core but may differ in the substituents attached to the ring.
Trifluoromethyl-substituted phenyl compounds: These compounds contain the trifluoromethyl group but have different core structures.
Uniqueness: The uniqueness of this compound lies in its combination of the trifluoromethyl group and the imidazo[1,5-a]pyridine core, which provides distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it a valuable tool for the development of new materials, pharmaceuticals, and chemical processes
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)10-6-2-1-5-9(10)12-11-7-3-4-8-20(11)13(19-12)14(21)22/h1-8H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRRYCWLTIPIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC=CN3C(=N2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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